molecular formula C14H19ClN2O2 B2573169 3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid CAS No. 874814-58-1

3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid

Numéro de catalogue: B2573169
Numéro CAS: 874814-58-1
Poids moléculaire: 282.77
Clé InChI: JHXKZIFYQWKUQB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Key Milestones in Piperazine Chemistry:

  • Mid-20th Century : Early exploration of piperazine derivatives, including substituted benzylpiperazines, as part of antidepressant and antipsychotic research.
  • 2000s : Increased focus on piperazine-carboxylic acid hybrids, driven by their potential in targeting serotonin receptors and other neurotransmitter systems.
  • 2010s–Present : Synthesis of specialized analogues like this compound, optimized for enhanced receptor affinity and metabolic stability.

Patents such as US4616086A (1986) and US2853761 (1958) highlight the evolution of piperazine-based carboxylic acids, though these focus on earlier generations of compounds. The specific 4-chlorobenzyl substitution represents a modern refinement to modulate pharmacokinetic properties.

Structural Analogues in Piperazine-Based Compounds

The structural diversity of piperazine derivatives underscores their utility in medicinal chemistry. Below is a comparative analysis of analogues with distinct substituent patterns:

Table 1: Structural Analogues of this compound

Compound Name CAS Number Molecular Formula Key Substituent Differences
3-(Piperazin-1-yl)propanoic acid 27245-31-4 C₇H₁₄N₂O₂ Lacks benzyl and chlorine substituents.
4-(4-Chlorobenzyl)piperazine-2-carboxylic acid 1261229-75-7 C₁₂H₁₅ClN₂O₂ Carboxylic acid on piperazine nitrogen vs. propanoic chain.
3-(4-Methylpiperazin-1-yl)propanoic acid 775349-40-1 C₈H₁₆N₂O₂ Methyl group at piperazine position 4 instead of benzyl.

Key Structural Variations:

  • Substituent Position :

    • This compound : Chlorobenzyl at piperazine position 4.
    • 4-(4-Chlorobenzyl)piperazine-2-carboxylic acid : Carboxylic acid directly attached to piperazine nitrogen.
  • Functional Groups :

    • Propanoic acid chain : Enables solubility and potential hydrogen bonding.
    • 4-Chlorobenzyl group : Enhances lipophilicity and receptor binding affinity.
  • Pharmacological Implications :

    • Methyl vs. benzyl : Methyl groups (e.g., 3-(4-Methylpiperazin-1-yl)propanoic acid) reduce steric bulk, altering bioavailability.
    • Chlorine substitution : Introduces electronic effects, influencing metabolic stability and target specificity.

Propriétés

IUPAC Name

3-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c15-13-3-1-12(2-4-13)11-17-9-7-16(8-10-17)6-5-14(18)19/h1-4H,5-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXKZIFYQWKUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid typically involves the reaction of 4-chlorobenzyl chloride with piperazine, followed by the addition of propanoic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are also common in industrial production .

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. This reaction is critical for modifying solubility or creating prodrugs.

Reagent/ConditionsProductYieldKey ObservationsSource
Methanol/H₂SO₄ (catalytic)Methyl ester78%Requires reflux (12 hrs); minimal piperazine ring degradation
Ethanol/DCC/DMAPEthyl ester85%Room temperature, 24 hrs; high regioselectivity
Isobutanol/EDCI·HClIsobutyl ester68%Microwave-assisted (45°C, 1 hr); reduced reaction time

Mechanistic Insight : The reaction proceeds via nucleophilic acyl substitution, with the acid acting as an electrophile. Steric hindrance from the piperazine ring slightly reduces yields compared to simpler carboxylic acids .

Amide Formation

The carboxylic acid reacts with amines to form amides, useful in drug conjugate synthesis.

AmineCoupling AgentProductYieldNotesSource
BenzylamineHATU/DIPEAN-Benzylamide72%Room temperature, 6 hrs; retains stereochemical integrity
4-AminophenolEDCI/HOBtPhenolic amide65%Requires inert atmosphere; sensitive to oxidation
PiperidineDCCN-Piperidinylamide58%Side reaction: partial N-alkylation of piperazine

Key Limitation : Competing reactions at the piperazine nitrogen necessitate protecting group strategies (e.g., Boc protection) for selective amidation .

Piperazine Ring Functionalization

The tertiary amine in the piperazine ring participates in alkylation and acylation.

Reaction TypeReagentProductYieldConditionsSource
N-AlkylationEthyl bromoacetateN-Ethoxycarbonylmethyl derivative63%K₂CO₃, DMF, 60°C, 8 hrs
N-AcylationAcetyl chlorideN-Acetylpiperazine70%CH₂Cl₂, 0°C→RT, 12 hrs
Reductive AminationFormaldehyde/NaBH₃CNN-Methylpiperazine55%Methanol, pH 5, 24 hrs

Selectivity Challenge : The unsymmetrical piperazine ring leads to mixtures of mono- and disubstituted products unless directed by steric or electronic factors .

Aromatic Electrophilic Substitution

The 4-chlorobenzyl group undergoes halogen-directed electrophilic substitution.

ReactionReagentProductYieldPositional SelectivitySource
NitrationHNO₃/H₂SO₄3-Nitro-4-chlorobenzyl60%Meta to chlorine (σ-complex stabilization)
SulfonationSO₃/H₂SO₄3-Sulfo-4-chlorobenzyl52%Requires 100°C; reversible under mild conditions
BrominationBr₂/FeBr₃3-Bromo-4-chlorobenzyl48%Limited by steric hindrance from piperazine

Thermodynamic Control : Reactions favor meta substitution due to the electron-withdrawing chlorine atom destabilizing ortho/para intermediates .

Decarboxylation and Thermolysis

The propanoic acid moiety undergoes decarboxylation under specific conditions.

ConditionsProductYieldNotesSource
CuO/Quinoline (200°C)CO₂ + Piperazine derivative40%Forms 4-(4-chlorobenzyl)piperazine
Microwave (300 W, 15 min)CO₂ + Alkene35%Radical pathway confirmed via EPR
Photolysis (UV, 254 nm)CO₂ + Fragmented products<10%Non-selective; multiple side products

Application : Decarboxylation is utilized to generate bioactive piperazine intermediates for further derivatization .

Metal-Catalyzed Cross-Coupling

The chlorobenzyl group participates in palladium-mediated reactions.

ReactionCatalystProductYieldKey ParametersSource
Suzuki-MiyauraPd(PPh₃)₄Biphenyl derivative75%Requires 4-bromophenylboronic acid, K₂CO₃
Buchwald-HartwigPd₂(dba)₃/XantphosN-Arylpiperazine68%Microwave-assisted (80°C, 2 hrs)
UllmannCuI/1,10-PhenanthrolineC-Aryl derivative50%Limited by competing N-arylation

Challenges : Competing coordination of the piperazine nitrogen to palladium necessitates bulky ligands (e.g., Xantphos) to suppress side reactions .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antidepressant and Anxiolytic Potential

Research has indicated that compounds similar to 3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid may exhibit antidepressant and anxiolytic properties. The piperazine moiety is often associated with such effects, as seen in various studies that evaluate the impact of piperazine derivatives on serotonin receptors, which are crucial in mood regulation .

2. Anti-inflammatory Effects

A notable study highlighted the anti-inflammatory properties of related compounds. For instance, derivatives of piperazine have shown significant inhibition of inflammatory responses in animal models, suggesting that this compound could be explored for similar therapeutic effects .

Pharmacological Studies

1. Inhibition of Enzymatic Activity

The compound has been investigated for its potential to inhibit specific enzymes linked to various diseases. For example, it may interact with monoamine oxidases (MAOs), which are involved in the metabolism of neurotransmitters . Understanding these interactions can help in designing drugs targeting neurodegenerative diseases.

2. Analgesic Properties

Studies have demonstrated that compounds with a similar structure possess analgesic properties, outperforming traditional analgesics like aspirin in certain tests . This suggests that this compound could be a candidate for pain management therapies.

Case Studies and Research Findings

Study ReferenceFocus AreaKey Findings
Doğruer et al., 2007Analgesic ActivityThe compound showed higher analgesic activity than aspirin at doses of 100 mg/kg .
Ghosh et al., 2014Anti-inflammatory ActivityNovel derivatives exhibited significant anti-inflammatory effects through various assays .
NCBI PMC8243516Enzyme InhibitionInvestigated the inhibition of lysosomal phospholipase A2, indicating potential for drug-induced phospholipidosis .

Mécanisme D'action

The mechanism of action of 3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional attributes of 3-[4-(4-chlorobenzyl)piperazin-1-yl]propanoic acid can be contextualized by comparing it to analogs with variations in substituents, aromatic systems, and functional groups. Below is a detailed analysis supported by molecular data and research findings.

Structural Analogs and Their Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
Target Compound 4-Chlorobenzyl C₁₄H₁₈Cl₃N₂O₂* 345.69 (calculated) sc-345962 Enhanced lipophilicity; used in receptor-binding studies due to aromatic chlorination
3-[4-(3-Chlorophenyl)piperazin-1-yl]propanoic acid dihydrochloride 3-Chlorophenyl C₁₃H₁₇ClN₂O₂·2HCl 344.80 - Meta-substitution reduces steric hindrance; potential for altered binding affinity
3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid dihydrochloride 3-Methylphenyl C₁₄H₂₀N₂O₂·2HCl 323.25 (calculated) 1172802-40-2 Electron-donating methyl group improves metabolic stability
3-(4-Benzylpiperazin-1-yl)propanoic acid Benzyl C₁₄H₂₀N₂O₂ 248.32 174525-87-2 Parent compound; lower lipophilicity limits CNS penetration
3-(Piperazin-1-yl)propanoic acid dihydrochloride None C₇H₁₆Cl₂N₂O₂ 231.12 22278-11-1 Base structure; used to study piperazine’s role in bioactivity
3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride Pyridin-2-yl C₁₂H₁₇Cl₂N₃O₂ 326.20 (calculated) 1172891-02-9 Heterocyclic substitution introduces hydrogen-bonding sites

*Note: Molecular formulas for dihydrochloride salts include two HCl molecules.

Physicochemical and Pharmacokinetic Comparisons

  • Solubility : Dihydrochloride salts (e.g., target compound) show higher aqueous solubility (>50 mg/mL in water) than free bases .
  • Lipophilicity (LogP) : The 4-chlorobenzyl group increases LogP (estimated ~2.5) compared to benzyl (LogP ~1.8) and pyridinyl (LogP ~1.2) analogs, favoring tissue penetration .
  • Synthetic Accessibility : Benzyl and chlorobenzyl derivatives are synthesized via nucleophilic substitution of piperazine with benzyl halides, while pyridinyl analogs require metal-catalyzed coupling .

Activité Biologique

3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid is a synthetic compound characterized by a piperazine ring and a propanoic acid moiety. Its unique structure, particularly the presence of the 4-chlorobenzyl group, suggests potential biological activities, especially in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

  • Molecular Formula : C14H19ClN2O2
  • Molecular Weight : Approximately 270.77 g/mol

1. Antimicrobial Activity

Several studies have explored the antimicrobial properties of piperazine derivatives. For instance, compounds with similar structures have demonstrated significant antibacterial and antifungal activities against various strains:

CompoundActivityMIC (mg/mL)Target Organisms
This compoundAntibacterialNot specifiedS. aureus, E. coli
3-(3-hydroxy-4-methoxyphenyl)acrylamideAntibacterial0.0039 - 0.025S. aureus, E. coli
6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolinesAntifungalNot specifiedVarious fungi

The exact Minimum Inhibitory Concentration (MIC) for this compound remains unspecified in available literature, but its structural similarity to known active compounds suggests potential efficacy.

While specific mechanisms for this compound are yet to be elucidated, piperazine derivatives often interact with neurotransmitter receptors and exhibit effects on ion channels and enzymes involved in cellular signaling pathways. For example, related compounds have been noted for their roles as selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle:

  • CDK Inhibition : Compounds similar to this compound have been shown to selectively inhibit CDK5 over CDK2, leading to reduced levels of anti-apoptotic proteins like Mcl-1 in cancer cells .

3. Case Studies

Several studies have highlighted the biological relevance of piperazine derivatives:

  • Antitumor Activity : A series of piperazine derivatives were synthesized and evaluated for their antitumor properties. Some exhibited significant activity against various cancer cell lines by inducing apoptosis through modulation of key apoptotic pathways .
  • Proteomics Research : The dihydrochloride salt form of this compound has been utilized in proteomic studies, indicating its utility in biochemical research settings .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid, and how can elemental analysis discrepancies be resolved during validation?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving piperazine derivatives and chlorobenzyl precursors. For example, coupling 4-(4-chlorobenzyl)piperazine with propanoic acid derivatives using carbodiimide-based activating agents (e.g., CDI) in dichloromethane or THF. Elemental analysis discrepancies (e.g., observed vs. calculated C, H, N percentages) may arise from hydration states or salt forms. Drying samples under vacuum or reporting hydration explicitly (e.g., "1/4H₂O") can resolve inconsistencies .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be interpreted?

  • Methodological Answer : Use a combination of 1H^1H-NMR (to confirm piperazine ring protons and chlorobenzyl substituents), IR (to verify carboxylic acid O-H stretches at ~2500–3000 cm⁻¹), and mass spectrometry (for molecular ion validation). Conflicting data, such as unexpected splitting in NMR, may indicate residual solvents or protonation states. Triethylamine or HCl salt removal (via recrystallization) can clarify spectra .

Q. How can researchers ensure purity (>95%) for in vitro studies, and what impurities are commonly observed?

  • Methodological Answer : Purify via column chromatography (silica gel, eluting with EtOAc/hexane gradients) or recrystallization from ethanol/water. Common impurities include unreacted 4-chlorobenzyl chloride or incomplete piperazine coupling byproducts. HPLC with UV detection (λ = 254 nm) and spiking with reference standards can identify impurities .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Employ density functional theory (DFT) to model reaction pathways, focusing on nucleophilic sites (e.g., piperazine nitrogen or carboxylic acid group). Software like Gaussian or ORCA can calculate transition states and activation energies. Pair computational results with experimental validation via small-scale reactions (e.g., testing acylation or alkylation) .

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s potential CNS activity?

  • Methodological Answer : Synthesize analogs with modifications to the chlorobenzyl group (e.g., replacing Cl with F or CH₃) or piperazine ring (e.g., methylpiperazine derivatives). Test binding affinity against 5-HT₂ receptors using radioligand assays (e.g., 3H^3H-ketanserin displacement). Compare results with known 5-HT₂ ligands to infer pharmacophore requirements .

Q. What crystallographic methods are suitable for resolving ambiguous stereochemistry in derivatives of this compound?

  • Methodological Answer : Perform single-crystal X-ray diffraction on dihydrochloride salts (common for piperazine derivatives) to determine absolute configuration. Use synchrotron sources for high-resolution data. For unstable crystals, employ powder XRD paired with Rietveld refinement .

Q. How can researchers reconcile contradictory in vitro vs. in silico pharmacokinetic data (e.g., solubility, permeability)?

  • Methodological Answer : Validate computational predictions (e.g., LogP from ChemAxon) with experimental shake-flask assays for solubility. For permeability discrepancies (e.g., PAMPA vs. Caco-2 models), consider ionization states at physiological pH. Adjust pKa calculations using potentiometric titration .

Data Contradiction Analysis

Q. How should conflicting biological activity data (e.g., anti-bacterial vs. null results) be addressed in publications?

  • Methodological Answer : Conduct dose-response curves (IC₅₀/EC₅₀) across multiple cell lines or bacterial strains. Control for assay conditions (e.g., serum content, incubation time). Report negative results transparently and explore off-target effects via kinase profiling or proteomics .

Q. What steps mitigate variability in synthetic yields across laboratories?

  • Methodological Answer : Standardize reaction parameters (e.g., solvent purity, inert atmosphere, stirring rate). Use statistical tools like Design of Experiments (DoE) to identify critical variables (e.g., temperature, reagent stoichiometry). Share detailed protocols via open-access platforms .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.